molecular formula C18H20O4 B584964 Depropylamino Hydroxy Propafenone-d5 CAS No. 1346598-59-1

Depropylamino Hydroxy Propafenone-d5

Cat. No.: B584964
CAS No.: 1346598-59-1
M. Wt: 305.385
InChI Key: KRSTZDUMPGTWJG-YZYYPZMPSA-N
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Description

Depropylamino Hydroxy Propafenone-d5 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Propafenone, a class 1C antiarrhythmic agent. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Depropylamino Hydroxy Propafenone-d5 involves multiple steps, starting with the preparation of the core Propafenone structureThe reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Depropylamino Hydroxy Propafenone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Depropylamino Hydroxy Propafenone-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Depropylamino Hydroxy Propafenone-d5 is similar to that of Propafenone. It acts by blocking the fast inward sodium current, which slows the rate of increase of the action potential. This prolongs conduction and refractoriness in the myocardium, reducing spontaneous automaticity and exhibiting some beta-blockade activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Depropylamino Hydroxy Propafenone-d5 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The presence of deuterium atoms enhances its stability and allows for precise tracing in various studies .

Properties

IUPAC Name

1-[2-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2/i12D2,13D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSTZDUMPGTWJG-YZYYPZMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747510
Record name 1-(2-{[2,3-Dihydroxy(~2~H_5_)propyl]oxy}phenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346598-59-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346598-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-{[2,3-Dihydroxy(~2~H_5_)propyl]oxy}phenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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